N-benzyl-1-benzofuran-2-carboxamide
Overview
Description
N-benzyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in cellular processes, such as cell growth, oxidative stress response, and viral replication.
Pharmacokinetics
The compound’s molecular weight (25128000) and LogP (375370) suggest that it may have favorable bioavailability .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that N-benzyl-1-benzofuran-2-carboxamide may also have similar effects, potentially leading to decreased cell growth in certain types of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The benzofuran core can then be further functionalized through palladium-catalyzed C–H arylation and transamidation reactions to introduce the benzyl and carboxamide groups .
Industrial Production Methods
Industrial production of N-benzyl-1-benzofuran-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-benzyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: It is used in studies to understand the biological activities of benzofuran compounds.
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simple benzofuran ring.
Benzothiophene: Similar to benzofuran but with a sulfur atom in place of the oxygen atom.
Benzofuran-2-carboxamide: Lacks the benzyl group present in N-benzyl-1-benzofuran-2-carboxamide.
Biological Activity
N-benzyl-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Benzofuran Derivatives
Benzofuran derivatives, including this compound, have been shown to exhibit a wide range of biological activities such as:
- Antitumor : Significant inhibitory effects on cancer cell growth.
- Antibacterial : Effective against various bacterial strains.
- Antioxidative : Capable of scavenging free radicals.
- Antiviral : Potential activity against viral infections .
Target Interaction
The biological activity of benzofuran compounds is attributed to their ability to interact with specific molecular targets within cells. For instance, certain derivatives have been observed to inhibit key signaling pathways involved in cell proliferation and survival.
Mode of Action
The mechanism by which this compound exerts its effects may involve:
- Cell Cycle Arrest : Induction of apoptosis in cancer cell lines, as evidenced by flow cytometry studies showing increased apoptotic markers .
- Inhibition of Kinases : Some benzofuran derivatives have shown the ability to inhibit kinases critical for cancer cell proliferation, such as AKT and PLK1 .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its moderate molecular weight (approximately 251.28 g/mol) and LogP value indicating good lipophilicity . This profile enhances its potential for therapeutic applications.
Anticancer Activity
A study highlighted the anticancer properties of this compound derivatives, demonstrating significant cytotoxicity against various cancer cell lines. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF7 (breast cancer) | 25.72 ± 3.95 |
JSF-4088 (analog) | Vero cells | CC50 > 120 |
These findings indicate that while the compound exhibits potent activity against cancer cells, it maintains a relatively low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .
Antitubercular Activity
Another area of research involved the evaluation of related benzofuran derivatives for their antitubercular properties. Compounds similar to this compound demonstrated potent in vitro activity against Mycobacterium tuberculosis with minimal cytotoxic effects on mammalian cells:
Compound | MIC (μM) | CC50 (μM) |
---|---|---|
JSF-3449 | 0.019 | 40 |
JSF-4088 | 0.019 | >120 |
These results underscore the potential application of benzofuran derivatives in treating tuberculosis, particularly in drug-resistant strains .
Properties
IUPAC Name |
N-benzyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXKUMAFAKTNRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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